![molecular formula C10H17ClN2OS B1376574 2-amino-N-methyl-N-(thiophen-2-ylmethyl)butanamide hydrochloride CAS No. 1423025-35-7](/img/structure/B1376574.png)
2-amino-N-methyl-N-(thiophen-2-ylmethyl)butanamide hydrochloride
Overview
Description
2-amino-N-methyl-N-(thiophen-2-ylmethyl)butanamide hydrochloride, also known as 2-AMT, is an organic compound that has been used in a wide range of scientific research applications. It is a derivative of the drug amphetamine and is often used as an analog in research studies. 2-AMT has been widely studied for its biochemical, physiological, and pharmacological effects. In
Scientific Research Applications
Neuroprotective Effects
2-amino-N-methyl-N-(thiophen-2-ylmethyl)butanamide hydrochloride and related compounds have been explored for their potential neuroprotective effects. Studies have examined the effects of similar Ca(2+) channel blockers in models of global and focal cerebral ischemia. These compounds showed significant protection against ischemia-induced brain injury, suggesting potential as anti-ischemic agents (Hicks, Ward, & O'Neill, 2000).
Anticonvulsant Properties
Compounds structurally related to this compound have been investigated for their anticonvulsant properties. A series of hybrid compounds combining different chemical fragments of known antiepileptic drugs showed broad-spectrum activity in preclinical seizure models, indicating their potential as new anticonvulsant agents (Kamiński et al., 2015).
Angiotensin II Receptor Antagonism
Exploration of compounds with a similar structure to this compound revealed selective and noncompetitive angiotensin II receptor antagonism. This pharmacological profile suggests the potential of these compounds in the treatment of hypertension (Wong et al., 1990).
Antifungal Activity
Derivatives of butanamide have been evaluated for their antifungal properties. Butenafine hydrochloride, a compound in the same class as this compound, demonstrated excellent efficacy against dermatophytosis, suggesting the potential of similar compounds in treating fungal infections (Arika et al., 1990).
properties
IUPAC Name |
2-amino-N-methyl-N-(thiophen-2-ylmethyl)butanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS.ClH/c1-3-9(11)10(13)12(2)7-8-5-4-6-14-8;/h4-6,9H,3,7,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOAWHHMDJDKJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(C)CC1=CC=CS1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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